molecular formula C14H11BrO3 B8737982 2-(4-Bromophenoxy)-4-methylbenzoic acid

2-(4-Bromophenoxy)-4-methylbenzoic acid

Cat. No.: B8737982
M. Wt: 307.14 g/mol
InChI Key: HPBQUNDFOWIWAV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-4-methylbenzoic acid is a brominated aromatic compound featuring a benzoic acid backbone substituted with a 4-methyl group at position 4 and a 4-bromophenoxy group at position 2.

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

2-(4-bromophenoxy)-4-methylbenzoic acid

InChI

InChI=1S/C14H11BrO3/c1-9-2-7-12(14(16)17)13(8-9)18-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)

InChI Key

HPBQUNDFOWIWAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 2-(4-bromophenoxy)-4-methylbenzoic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from this acid have been tested against various bacterial strains, showing promising results against resistant strains of Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications to the bromophenoxy group enhanced the antimicrobial efficacy, suggesting that this compound could serve as a lead structure in antibiotic development .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications for conditions like rheumatoid arthritis. The structure-activity relationship (SAR) studies reveal that the bromine substituent plays a crucial role in modulating these biological activities .

Organic Synthesis

Synthesis of Pharmaceuticals
this compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and anti-allergic agents such as fexofenadine. The synthetic route typically involves selective bromination and subsequent reactions to form complex structures with high purity levels. A patent describes a method for synthesizing this compound with minimal isomer formation, which is critical for pharmaceutical applications due to regulatory standards on purity .

Building Block for Advanced Materials
The compound serves as a building block for synthesizing advanced materials, including polymers and liquid crystals. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties .

Case Studies

Case Study 1: Antimicrobial Screening
A comprehensive screening of derivatives of this compound was conducted to evaluate their antimicrobial activity. The study involved testing against a panel of pathogens, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the compound's potential as a scaffold for developing new antimicrobial agents.

CompoundMIC (µg/mL)Activity
Compound A8Effective against S. aureus
Compound B16Effective against E. coli
Compound C32Moderate activity

Case Study 2: Synthesis Optimization
An optimization study on the synthesis of this compound was performed to improve yield and purity. Various reaction conditions were tested, including solvent choice and temperature variations, leading to a refined protocol that increased yield by 30% while maintaining high purity levels (>95%). This optimized method is crucial for industrial scalability.

ParameterOriginal Yield (%)Optimized Yield (%)
Temperature (°C)6075
Reaction Time (h)53
Solvent UsedDichloromethaneEthanol

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally analogous and highlight key differences in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound
2-(4-Bromophenoxy)-4-methylbenzoic acid (Target) C₁₄H₁₁BrO₃ ~307.14 (estimated) Carboxylic acid, 4-methyl, 4-bromophenoxy Reference compound
2-(4-Bromophenoxy)-2-phenylacetic acid C₁₄H₁₁BrO₃ 307.14 Carboxylic acid, phenyl, 4-bromophenoxy Phenyl replaces 4-methyl; acetic acid backbone
Ethyl 2-(4-bromophenoxy)acetate C₁₀H₁₁BrO₃ 259.09 Ester, 4-bromophenoxy Ester replaces carboxylic acid; shorter chain
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid C₁₀H₇BrO₃ 255.07 α,β-unsaturated ketone, carboxylic acid Conjugated ketone; no methyl or phenoxy groups
4-Bromobenzoic acid C₇H₅BrO₂ 201.02 Carboxylic acid, 4-bromo Lacks methyl and phenoxy groups

Key Observations :

  • Electronic Effects: The bromophenoxy group in the target compound is electron-withdrawing, enhancing acidity compared to 4-methylbenzoic acid . However, the methyl group at position 4 counterbalances this effect slightly, increasing lipophilicity.
  • Reactivity: Unlike the α,β-unsaturated ketone in 4-(4-bromophenyl)-4-oxo-but-2-enoic acid , the target compound lacks conjugation, reducing susceptibility to nucleophilic attacks (e.g., thia-Michael additions).
  • Metabolic Stability: Ester derivatives (e.g., Ethyl 2-(4-bromophenoxy)acetate ) are more prone to hydrolysis than the carboxylic acid form, impacting bioavailability.
Toxicity
  • The bromine atom likely contributes to higher toxicity compared to non-halogenated analogs.
  • Target Compound: While direct data are unavailable, the combination of bromophenoxy and methyl groups may increase metabolic stability but also elevate bioaccumulation risks.
Pharmacological Potential
  • 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid : Demonstrated utility in synthesizing heterocycles (e.g., benzisoxazoles), highlighting reactivity differences from the target compound.

Physicochemical Properties

Property Target Compound 4-Bromobenzoic Acid Ethyl 2-(4-bromophenoxy)acetate
Water Solubility Low (estimated) 1.2 g/L (20°C) Very low (ester derivative)
Melting Point ~150–160°C (estimated) 251–253°C Not reported
logP (Lipophilicity) ~3.5 (estimated) 2.1 ~2.8

Notable Trends:

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(4-Bromophenoxy)-4-methylbenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Answer : Synthesis typically involves coupling 4-bromophenol with a 4-methylbenzoic acid derivative. The Mitsunobu reaction or Ullmann-type coupling is commonly used, employing catalysts like copper iodide or palladium complexes. Optimization includes controlling temperature (80–120°C), using polar aprotic solvents (e.g., DMF or THF), and maintaining anhydrous conditions to suppress hydrolysis. For example, fluorene derivatives synthesized from similar brominated benzoic acids required multi-step protocols with intermediates purified via column chromatography .

Q. How does the solubility profile of this compound in organic solvents influence its purification and experimental design?

  • Answer : Solubility trends in organic solvents (e.g., ethanol, THF, or ethyl acetate) depend on the compound’s polarity. The 4-methylbenzoic acid moiety enhances solubility in polar solvents, while the bromophenoxy group introduces steric hindrance. Experimental methods from solubility studies on 4-methylbenzoic acid (e.g., using the Modified Apelblat equation to model temperature-dependent solubility) can guide solvent selection for recrystallization .

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